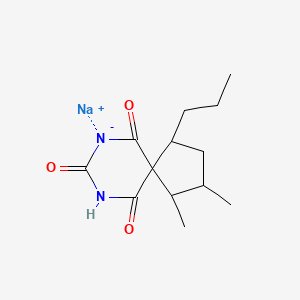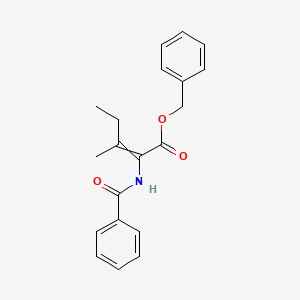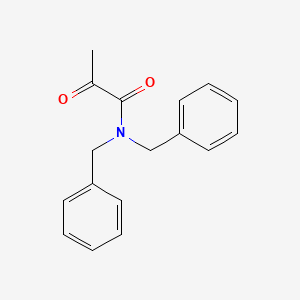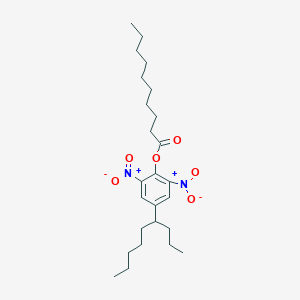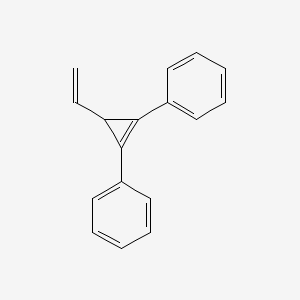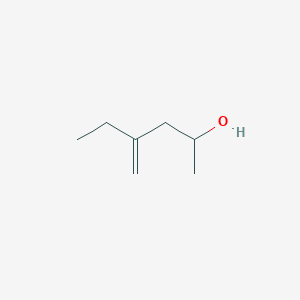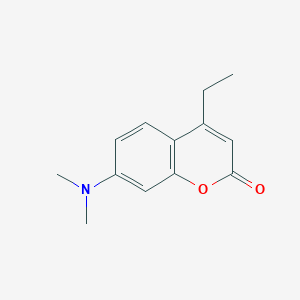
7-(Dimethylamino)-4-ethyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-4-ethyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-ethyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pechmann condensation reactions using efficient and cost-effective catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-ethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarin derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Dimethylamino)-4-ethyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-ethyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific proteins and enzymes, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its fluorescent properties allow it to be used as a probe in biological studies, where it binds to specific cellular components and emits fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
7-Dimethylamino-4-hydroxycoumarin: Known for its enhanced hydrogen-bonding properties.
4,5-Bis(dimethylamino)quinolines: These compounds are protonated depending on the substituents and are characterized as proton sponges.
Uniqueness
7-(Dimethylamino)-4-ethyl-2H-1-benzopyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
63958-91-8 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-(dimethylamino)-4-ethylchromen-2-one |
InChI |
InChI=1S/C13H15NO2/c1-4-9-7-13(15)16-12-8-10(14(2)3)5-6-11(9)12/h5-8H,4H2,1-3H3 |
InChI Key |
NZVPSFFGFWIKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)
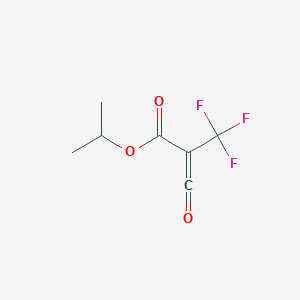
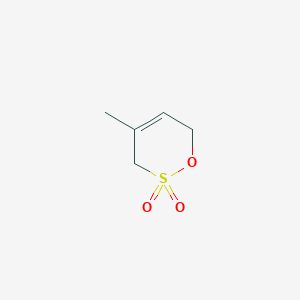
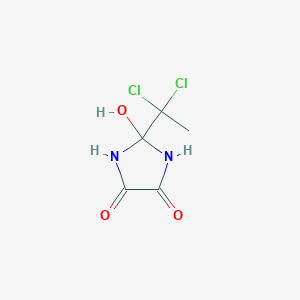
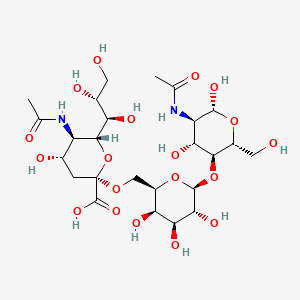
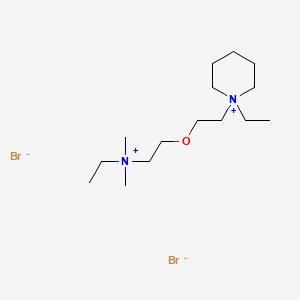
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
